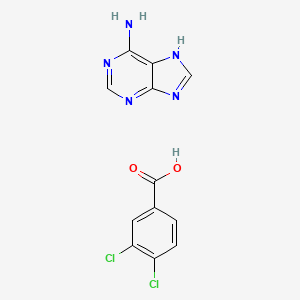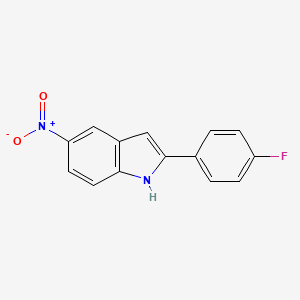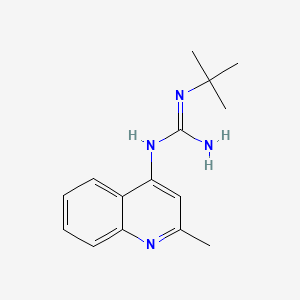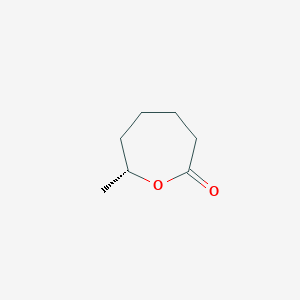
2-Oxepanone, 7-methyl-, (7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 7-methyl-, (7R)- can be achieved through several methods. One common approach involves the cyclization of 7-hydroxyheptanoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of 2-Oxepanone, 7-methyl-, (7R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxepanone, 7-methyl-, (7R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the lactone under basic or acidic conditions.
Major Products Formed
Oxidation: 7-Methylheptanoic acid.
Reduction: 7-Methylheptane-1,7-diol.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-Oxepanone, 7-methyl-, (7R)- has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, particularly in the production of biodegradable plastics.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and degradability.
Industry: It is utilized in the manufacture of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Oxepanone, 7-methyl-, (7R)- involves its ability to undergo ring-opening polymerization, which is catalyzed by various initiators such as tin octoate or aluminum isopropoxide. This process leads to the formation of high molecular weight polymers. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the polymerization kinetics and the properties of the resulting polymer.
Comparison with Similar Compounds
Similar Compounds
ε-Caprolactone: Another seven-membered ring lactone, but without the methyl group at the 7th position.
δ-Valerolactone: A six-membered ring lactone with similar reactivity but different ring size.
γ-Butyrolactone: A five-membered ring lactone with distinct chemical properties due to its smaller ring size.
Uniqueness
2-Oxepanone, 7-methyl-, (7R)- is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in polymerization behavior and the physical properties of the resulting polymers compared to other lactones.
Properties
CAS No. |
69765-34-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(7R)-7-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
WZRNGGFHDMOCEA-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCCCC(=O)O1 |
Canonical SMILES |
CC1CCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


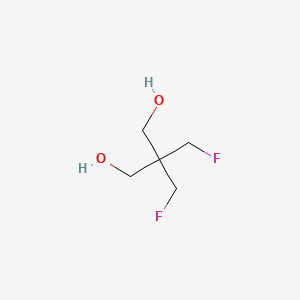
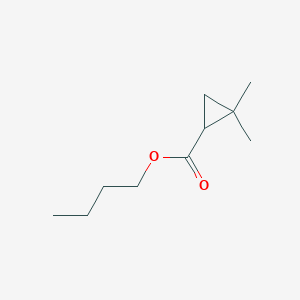
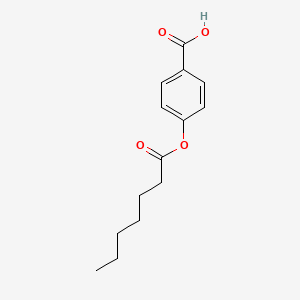
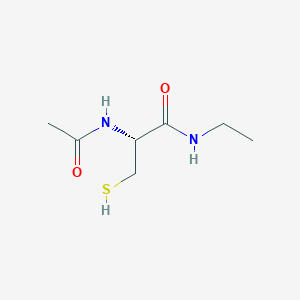

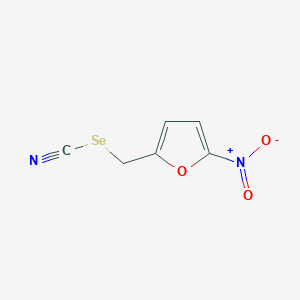
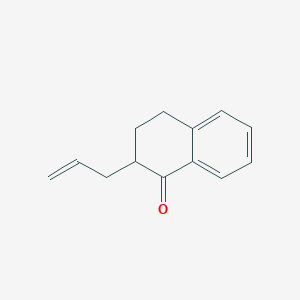
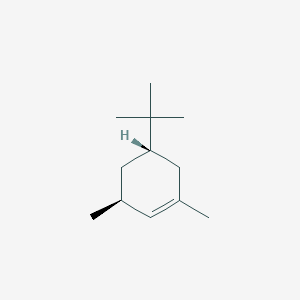
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)

